Iminodiacetic acid, monosodium
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Overview
Description
Iminodiacetic acid, monosodium is an organic compound with the formula C4H6NO4Na. It is a derivative of iminodiacetic acid, where one of the carboxylic acid groups is neutralized with sodium. This compound is a white solid and is known for its chelating properties, which means it can form stable complexes with metal ions. This characteristic makes it valuable in various applications, particularly in the field of chromatography and metal ion separation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iminodiacetic acid, monosodium typically involves the neutralization of iminodiacetic acid with sodium hydroxide. The reaction can be represented as follows:
HN(CH2COOH)2+NaOH→HN(CH2COOH)(CH2COONa)+H2O
In industrial settings, the synthesis often starts with disodium iminodiacetate, which is then partially acidified to produce monosodium iminodiacetate. This process involves the reaction of disodium iminodiacetate with a controlled amount of a strong acid, such as hydrochloric acid, to achieve the desired monosodium form .
Chemical Reactions Analysis
Types of Reactions
Iminodiacetic acid, monosodium undergoes various chemical reactions, primarily due to its chelating ability. Some of the common reactions include:
Complexation: It forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form iminodiacetic acid and sodium ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Requires either strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Complexation: Metal-iminodiacetate complexes.
Substitution: Various substituted iminodiacetic acid derivatives.
Hydrolysis: Iminodiacetic acid and sodium ions.
Scientific Research Applications
Iminodiacetic acid, monosodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in metal ion separation and purification processes.
Industry: Applied in the production of herbicides, such as glyphosate, where it serves as an intermediate.
Mechanism of Action
The primary mechanism by which iminodiacetic acid, monosodium exerts its effects is through chelation. The compound acts as a tridentate ligand, meaning it can form three bonds with a metal ion. This involves the nitrogen atom and the two carboxylate groups, creating a stable five-membered ring structure with the metal ion. This chelation process is crucial in applications like metal ion separation and protein purification, where the stability and specificity of the metal-ligand complex are essential .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups, but it forms stronger complexes than iminodiacetic acid.
Ethylenediaminetetraacetic acid (EDTA): A tetradentate ligand that forms even more stable complexes with metal ions compared to iminodiacetic acid.
N-Methyliminodiacetic acid (MIDA): Similar in structure but with a methyl group attached to the nitrogen atom, offering different chelating properties.
Uniqueness
Iminodiacetic acid, monosodium is unique due to its balance of stability and reactivity. It forms stable complexes with metal ions, but not as strong as those formed by EDTA, making it suitable for applications where moderate binding strength is required. Additionally, its ability to act as a tridentate ligand provides versatility in various chemical and biological processes .
Biological Activity
Iminodiacetic acid, monosodium (NaIDA), is a chelating agent with significant biological activity due to its ability to form stable complexes with metal ions. This property has led to its diverse applications in biochemistry, agriculture, and pharmaceuticals. This article explores the biological activity of NaIDA, including its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
Iminodiacetic acid is characterized by two carboxylic acid groups and an amine group, allowing it to act as a tridentate ligand. The molecular formula for monosodium iminodiacetic acid is C₄H₅NNaO₄. Its structure enables it to effectively bind transition metals such as copper, nickel, and zinc, which are crucial for various biological processes.
Chelating Properties
The primary biological activity of NaIDA is attributed to its chelating properties. By binding metal ions, NaIDA can influence their bioavailability and functionality within biological systems. This interaction is essential for:
- Buffer Solutions : NaIDA is used in buffer solutions to maintain physiological pH levels critical for enzyme activity and biochemical assays.
- Drug Delivery Systems : Its ability to modulate metal ion interactions has been explored for developing drug delivery systems that enhance the efficacy of therapeutic agents.
- Nutrient Bioavailability : Research indicates that NaIDA can enhance the bioavailability of essential trace elements, impacting metabolic pathways significantly.
Case Studies and Research Findings
- Buffering Capacity : A study determined the acidic dissociation constant (pK₂) of NaIDA at various temperatures, revealing its utility in maintaining pH within the physiological range (6.5 to 7.5). At 298.15 K, the pK₂ was found to be 6.8416 ± 0.0004 . This property makes NaIDA suitable for use in biological buffers.
- Metal Binding Pharmacophore : Iminodiacetic acid has been identified as a metal-binding pharmacophore in drug discovery efforts targeting New Delhi Metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. Inhibitor development utilizing NaIDA demonstrated significant potency (IC₅₀ = 8.6 μM) through its ability to form stable complexes with metal ions involved in enzymatic activity .
- Environmental Applications : Research on modified-Fenton treatments for soil remediation highlighted the effectiveness of NaIDA as a chelating agent in enhancing the removal of polycyclic aromatic hydrocarbons (PAHs) from contaminated soils .
Comparative Analysis with Other Chelators
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid (EDTA) | Four carboxylic groups | Stronger chelating ability due to more coordination sites |
Glycine | Simple amino acid structure | Lacks complexing power compared to iminodiacetic acid |
N-(2-Acetamido)-iminodiacetic Acid | Similar amino and carboxylic groups | Primarily used as a biological buffer |
Diethylenetriaminepentaacetic Acid | Five coordination sites | More complex structure allows for stronger metal binding |
NaIDA stands out due to its balance between chelation strength and biological compatibility, making it particularly useful in both agricultural and biochemical applications.
Properties
CAS No. |
32607-00-4 |
---|---|
Molecular Formula |
C4H6NNaO4 |
Molecular Weight |
155.08 g/mol |
IUPAC Name |
sodium;2-(carboxymethylamino)acetate |
InChI |
InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
YMUIJWOIZMVBQZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)NCC(=O)[O-].[Na+] |
Related CAS |
142-73-4 (Parent) |
Origin of Product |
United States |
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